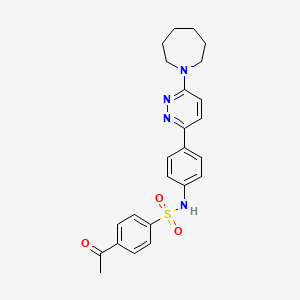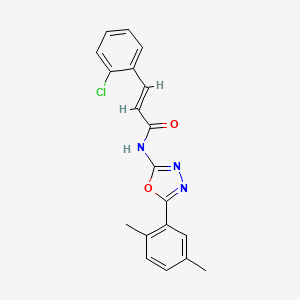![molecular formula C24H26ClN5O2 B2380179 N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251579-95-9](/img/structure/B2380179.png)
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C24H26ClN5O2 and its molecular weight is 451.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant and Analgesic Properties
- N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide and its derivatives have shown notable antioxidant, analgesic, and anti-inflammatory activities. Specifically, a study demonstrated its significant DPPH radical scavenging activity, suggesting its potential in oxidative stress-related conditions (Nayak et al., 2014).
Antitumor Activity
- A variant of this compound exhibited potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This finding indicates its potential as an antitumor agent, comparable to known drugs like doxorubicin (Hafez & El-Gazzar, 2017).
Anticonvulsant Effects
- In animal models of epilepsy, certain derivatives of this compound have been found to exhibit anticonvulsant activity. This suggests potential applications in the treatment of epilepsy, especially in cases resistant to other therapies (Kamiński, Wiklik, & Obniska, 2015).
Antimicrobial and Antifungal Activities
- Various derivatives of this compound demonstrated significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).
Anti-inflammatory Activity
- Some synthesized derivatives of this compound have shown significant anti-inflammatory activities, which could be valuable in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Plant Growth Stimulation
- In agricultural research, certain derivatives have exhibited a pronounced effect in stimulating plant growth, highlighting a potential application in enhancing crop yields (Pivazyan et al., 2019).
Dual Cytokine Regulation
- This compound has been studied for its ability to regulate cytokines like tumor necrosis factor-alpha and interleukin-10, indicating its potential in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).
Antitumor Evaluation
- Further investigations into this compound's derivatives have shown moderate antitumor activity, particularly against human breast adenocarcinoma cell line MCF7, suggesting its relevance in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2/c1-17-15-23(32-16-22(31)27-21-10-6-9-20(25)18(21)2)28-24(26-17)30-13-11-29(12-14-30)19-7-4-3-5-8-19/h3-10,15H,11-14,16H2,1-2H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXOWYOZFRGQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=C(C(=CC=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2380096.png)
![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2380102.png)
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2380107.png)

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2380110.png)
![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)



